

# 2-Isopropoxyethanamine chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **2-Isopropoxyethanamine**

Cat. No.: **B1332123**

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## An In-depth Technical Guide to 2-Isopropoxyethanamine

This technical guide provides a comprehensive overview of **2-isopropoxyethanamine**, including its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and IUPAC Name

**2-Isopropoxyethanamine** is an organic compound featuring an isopropoxy group and an amino group connected by an ethyl bridge. Its structure is characterized by the presence of both an ether and a primary amine functional group.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(propan-2-yloxy)ethan-1-amine.<sup>[1]</sup> It is also commonly referred to as 2-isopropoxyethylamine.<sup>[1]</sup>

Caption: Chemical structure of 2-(propan-2-yloxy)ethan-1-amine.

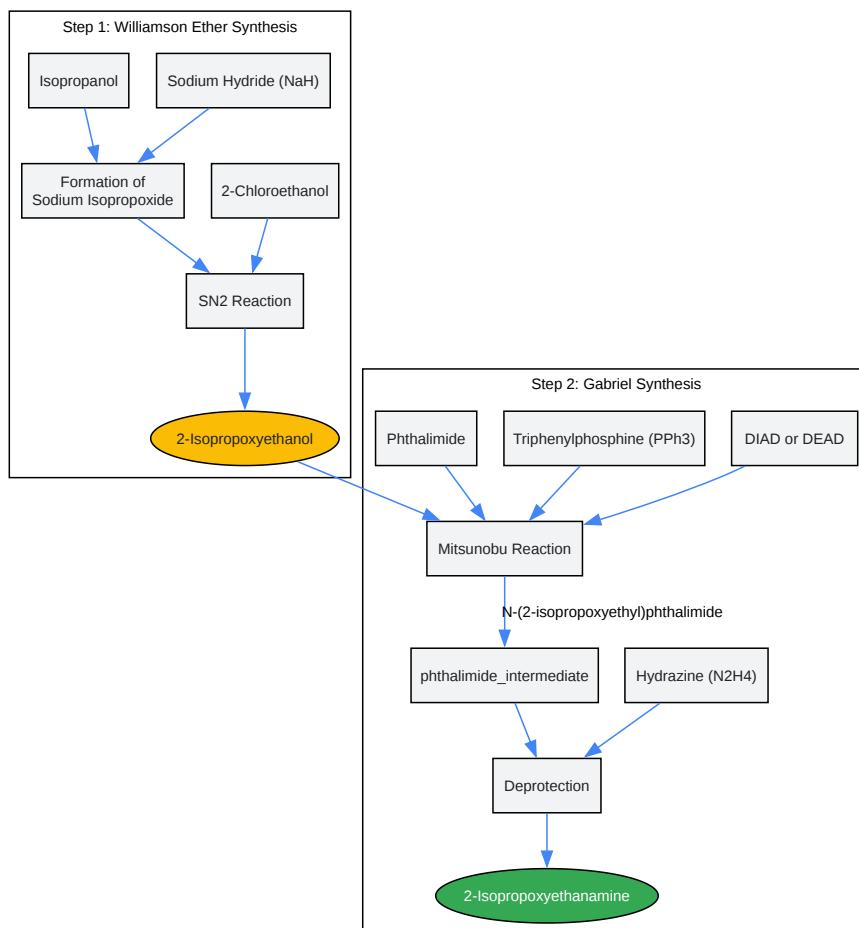
## Physicochemical Properties

The key physical and chemical properties of **2-isopropoxyethanamine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
Molecular Weight	103.16 g/mol	<a href="#">[1]</a>
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	120 °C	
Density	0.84 g/cm <sup>3</sup>	
Flash Point	26.9 °C	
Refractive Index	1.4070-1.4120	
pKa (Predicted)	8.98 ± 0.10	
SMILES	CC(C)OCCN	<a href="#">[1]</a>
CAS Number	81731-43-3	<a href="#">[1]</a>

## Synthesis of 2-Isopropoxyethanamine

A common and reliable method for the synthesis of **2-isopropoxyethanamine** involves a two-step process. The first step is the formation of the ether linkage via the Williamson ether synthesis to produce 2-isopropoxyethanol. The second step is the conversion of the hydroxyl group of the intermediate into a primary amine.

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Caption: Proposed two-step synthesis workflow for **2-isopropoxyethanamine**.

## Experimental Protocols

### Step 1: Synthesis of 2-Isopropoxyethanol via Williamson Ether Synthesis

This procedure involves the formation of an alkoxide from isopropanol, which then acts as a nucleophile to displace a halide from 2-chloroethanol.

#### Materials:

- Isopropanol
- Sodium hydride (NaH), 60% dispersion in mineral oil

- 2-Chloroethanol
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
- Isopropanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C.
- The mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
- A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude 2-isopropoxyethanol is then purified by fractional distillation.

Step 2: Conversion of 2-Isopropoxyethanol to **2-Isopropoxyethanamine** via Gabriel Synthesis

The Gabriel synthesis provides a reliable method for converting the intermediate alcohol into a primary amine, avoiding the over-alkylation issues often associated with using ammonia. This is achieved via a Mitsunobu reaction followed by deprotection.

#### Materials:

- 2-Isopropoxyethanol (from Step 1)
- Phthalimide
- Triphenylphosphine ( $\text{PPh}_3$ )
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-isopropoxyethanol (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add DIAD or DEAD (1.1 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

- After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product, N-(2-isopropoxyethyl)phthalimide, can be purified by column chromatography on silica gel.
- The purified phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (2-4 equivalents) is added.
- The mixture is heated to reflux for 2-4 hours, during which a voluminous white precipitate (phthalhydrazide) will form.
- After cooling to room temperature, the mixture is acidified with concentrated HCl and stirred for 30 minutes to precipitate any remaining phthalhydrazide.
- The precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.
- The residue is dissolved in water and basified with a concentrated NaOH solution to a pH > 12 to deprotonate the amine.
- The aqueous solution is then extracted multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- The combined organic layers are dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is carefully removed by distillation to yield the final product, **2-isopropoxyethanamine**.

## Safety Information

**2-Isopropoxyethanamine** is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements:
  - H226: Flammable liquid and vapor.[\[1\]](#)
  - H314: Causes severe skin burns and eye damage.[\[1\]](#)
  - H317: May cause an allergic skin reaction.[\[1\]](#)

- H318: Causes serious eye damage.[[1](#)]
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Keep away from heat, sparks, open flames, and other ignition sources.
  - Avoid breathing vapors or mists.
  - In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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